molecular formula C24H21N5O2S2 B12510362 2-((4-(2-Methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one

2-((4-(2-Methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one

Katalognummer: B12510362
Molekulargewicht: 475.6 g/mol
InChI-Schlüssel: YOXGAFHOMWFYTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-((4-(2-Methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one (CAS: 870756-81-3, molecular formula: C₂₄H₂₁N₅O₂S₂) is a heterocyclic hybrid molecule combining 1,2,4-triazole, thiophene, and dihydropyrazole moieties. Its structural complexity arises from the integration of sulfur-containing groups (thioether and thiophene) and aromatic systems (methoxyphenyl and phenyl), which are known to enhance bioavailability and target binding in medicinal chemistry .

Key features include:

  • Triazole core: The 1,2,4-triazole ring is substituted at positions 3 (thioether group), 4 (2-methoxyphenyl), and 5 (thiophen-2-yl).
  • Dihydropyrazole linkage: The 3-phenyl-4,5-dihydro-1H-pyrazol-1-yl group is connected via a ketone bridge, contributing to conformational rigidity.
  • Physicochemical properties: Molecular weight = 475.59 g/mol; storage conditions recommend sealing in dry conditions at 2–8°C .

Eigenschaften

Molekularformel

C24H21N5O2S2

Molekulargewicht

475.6 g/mol

IUPAC-Name

2-[[4-(2-methoxyphenyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(5-phenyl-3,4-dihydropyrazol-2-yl)ethanone

InChI

InChI=1S/C24H21N5O2S2/c1-31-20-11-6-5-10-19(20)29-23(21-12-7-15-32-21)25-26-24(29)33-16-22(30)28-14-13-18(27-28)17-8-3-2-4-9-17/h2-12,15H,13-14,16H2,1H3

InChI-Schlüssel

YOXGAFHOMWFYTL-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1N2C(=NN=C2SCC(=O)N3CCC(=N3)C4=CC=CC=C4)C5=CC=CS5

Herkunft des Produkts

United States

Biologische Aktivität

The compound 2-((4-(2-Methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one (CAS No. 870756-81-3) is a hybrid molecule that incorporates the 1,2,4-triazole and pyrazole scaffolds, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C24H21N5O2S2C_{24}H_{21}N_{5}O_{2}S_{2}, with a molecular weight of 475.59 g/mol. The structure features a triazole ring linked to a thiophenyl group and a pyrazole moiety, which are critical for its biological activity.

PropertyValue
CAS Number870756-81-3
Molecular FormulaC24H21N5O2S2
Molecular Weight475.59 g/mol
Purity95%
Storage ConditionsSealed in dry, 2–8°C

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been shown to possess antifungal and antibacterial activities against various pathogens. Studies have reported that triazole-based compounds demonstrate higher potency against resistant strains like MRSA compared to standard antibiotics such as vancomycin and ciprofloxacin .

Anticancer Properties

The anticancer potential of triazole derivatives has been extensively studied. Compounds similar to the one have shown promising results against several cancer cell lines. For example, studies have indicated that certain triazole-thione derivatives exhibit cytotoxic effects against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values ranging from 6.2 μM to 43.4 μM . The incorporation of specific substituents on the triazole ring significantly influences their anticancer activity.

Anti-inflammatory Effects

The anti-inflammatory properties of triazole derivatives have also been investigated. Some studies suggest that these compounds can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation. The structural modifications in triazoles can enhance their ability to act as COX inhibitors, thereby reducing inflammation .

Structure-Activity Relationship (SAR)

The biological activity of the compound is closely related to its structural features. The following points summarize key findings from SAR studies:

  • Substituents on the Triazole Ring : Electron-donating groups enhance antimicrobial activity.
  • Length of Alkyl Chains : Longer alkyl chains on the nitrogen position can decrease activity; optimal chain length is crucial for maintaining potency.
  • Aromatic Groups : The presence of phenyl groups at specific positions increases interaction with biological targets, enhancing efficacy against pathogens .

Case Studies

Case Study 1: Antifungal Activity
A series of myrtenal derivatives bearing a 1,2,4-triazole moiety were synthesized and tested for antifungal activity at concentrations around 50 μg/mL. Results showed enhanced antifungal properties compared to myrtenal alone, indicating that the introduction of the triazole-thioether moiety significantly improves efficacy against fungi such as Pestalozzia piricola .

Case Study 2: Antibacterial Efficacy
In another study involving quinolone-triazole hybrids, compounds demonstrated strong antibacterial effects with MIC values ranging from 0.125 to 8 μg/mL against various bacterial strains including Escherichia coli and Staphylococcus aureus. These findings highlight the potential of hybrid compounds in overcoming antibiotic resistance .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Aromatic vs. Heteroaromatic Substituents :

  • The target compound’s thiophen-2-yl group (electron-rich sulfur heterocycle) may enhance π-π stacking in biological targets compared to furyl or pyridyl groups in analogs .
  • Methoxyphenyl substituents improve solubility relative to halogenated (e.g., chloro/fluoro) analogs, which prioritize target affinity .

Triazole-Thioether Linkage :

  • The thioether bridge in the target compound likely increases metabolic stability compared to triazole-thiol derivatives (e.g., compound in ), which are prone to oxidation.

Q & A

Basic: What are the standard synthetic routes for this compound?

Answer:
The synthesis typically involves multi-step protocols:

  • Step 1: Formation of the 1,2,4-triazole-thiol intermediate via cyclization of thiosemicarbazides (e.g., refluxing 2-thiophenecarboxylic acid hydrazide with phenylisothiocyanate in ethanol) .
  • Step 2: Functionalization through nucleophilic substitution or coupling reactions. For example, reacting the triazole-thiol with bromoacetylphenone derivatives under reflux in ethanol with sodium as a base .
  • Step 3: Purification via recrystallization (e.g., using methanol/ethanol mixtures) and characterization by TLC .

Key Conditions:

StepReagents/ConditionsYieldReference
1Ethanol, reflux, 70°C65–70%
2Na base, ethanol, 5 hr reflux66–68%

Basic: How is the compound characterized structurally?

Answer:
A combination of spectroscopic and analytical methods is used:

  • IR Spectroscopy: Identifies functional groups (e.g., C=S stretch at ~1200 cm⁻¹, N-H stretch at ~3200 cm⁻¹) .
  • ¹H/¹³C NMR: Assigns proton environments (e.g., methoxy protons at δ 3.8–4.0 ppm, thiophene protons at δ 6.8–7.5 ppm) .
  • Elemental Analysis: Confirms molecular formula (e.g., C, H, N, S content within ±0.3% of theoretical values) .
  • X-ray Crystallography (if applicable): Resolves 3D structure .

Advanced: How can synthesis conditions be optimized for higher yields?

Answer:

  • Catalyst Screening: Use heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 to enhance reaction efficiency .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Temperature Control: Maintain 70–80°C during coupling to avoid side reactions .
  • Workflow Example:
    • Catalyst: 10 wt% Bleaching Earth Clay → 15% yield improvement .
    • Solvent: PEG-400 vs. ethanol → 20% faster reaction kinetics .

Advanced: How to resolve contradictions in spectral data interpretation?

Answer:
Contradictions (e.g., unexpected NMR shifts) may arise from tautomerism or impurities:

  • Tautomer Analysis: Use DFT calculations to evaluate thione-thiol tautomeric equilibria (e.g., energy difference < 2 kcal/mol favors thione form) .
  • Chromatographic Purity: Validate via HPLC (≥95% purity threshold) .
  • Case Study: Discrepancies in C=S IR stretches were resolved by repeating synthesis under inert atmosphere to prevent oxidation .

Basic: What initial biological screening assays are recommended?

Answer:

  • Antimicrobial Activity: Broth microdilution (MIC against S. aureus, E. coli) .

  • Antitumor Screening: MTT assay (IC₅₀ in HepG2 or MCF-7 cell lines) .

  • Data Example:

    AssayTargetResult (µg/mL)Reference
    MICE. coli32 ± 2.5
    IC₅₀MCF-712.4 ± 1.8

Advanced: How to design assays for structure-activity relationship (SAR) studies?

Answer:

  • Derivative Synthesis: Modify substituents (e.g., replace methoxy with halogens) and compare bioactivity .
  • Molecular Docking: Prioritize derivatives with predicted strong binding to target proteins (e.g., EGFR kinase) .
  • Example Workflow:
    • Synthesize 10 analogs with varied R-groups.
    • Test IC₅₀ against cancer cells.
    • Correlate activity with electronic parameters (Hammett σ values) .

Advanced: How can computational methods predict the compound’s properties?

Answer:

  • DFT Calculations: Optimize geometry at B3LYP/6-311+G(d,p) level to predict NMR/IR spectra and tautomer stability .
  • Molecular Docking: Use AutoDock Vina to simulate binding to biological targets (e.g., binding energy ≤ −7.0 kcal/mol suggests strong affinity) .
  • Case Study: DFT-predicted NMR shifts matched experimental data within ±0.3 ppm .

Advanced: How to analyze thione-thiol tautomerism in this compound?

Answer:

  • Spectroscopic Methods: Compare experimental IR (C=S vs. S-H stretches) and NMR (protonation shifts) .
  • Computational Analysis: Calculate tautomer energy differences using Gaussian09. Lower energy tautomer dominates .
  • Example: Thione form was 1.8 kcal/mol more stable than thiol, confirmed by X-ray .

Advanced: What strategies validate structure-activity relationships (SAR)?

Answer:

  • Bioisosteric Replacement: Substitute thiophene with furan and compare activity .

  • Pharmacophore Mapping: Identify critical moieties (e.g., triazole-thiol) via 3D-QSAR .

  • Data-Driven Example:

    DerivativeR-GroupIC₅₀ (µM)
    4aThiophene12.4
    4bFuran28.6

Advanced: How to address contradictory bioactivity data across studies?

Answer:

  • Standardize Assays: Use CLSI guidelines for antimicrobial testing to minimize variability .
  • Control Experiments: Include reference drugs (e.g., doxorubicin for cytotoxicity) to calibrate results .
  • Meta-Analysis: Re-evaluate data using multivariate statistics (e.g., PCA to identify outlier conditions) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.